![molecular formula C26H16 B1614567 Benzo[b]picene CAS No. 217-42-5](/img/structure/B1614567.png)
Benzo[b]picene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[b]picene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C26H16. It is a six-ring cata-condensed PAH, meaning it consists of six fused benzene rings arranged in a specific pattern. This compound is part of a larger family of PAHs, which are known for their stability and presence in various environmental sources, such as coal tar and combustion products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]picene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the photochemical cyclization of dinaphthylethenes, which serves as a key step in constructing the picene skeleton . This process involves the use of ultraviolet light to induce the cyclization reaction, leading to the formation of the desired PAH structure.
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction and purification of coal tar, a byproduct of coal processing. Coal tar contains a complex mixture of PAHs, including this compound, which can be isolated using techniques such as normal-phase liquid chromatography (NPLC) and gas chromatography with mass spectrometry (GC/MS) .
化学反应分析
Types of Reactions
Benzo[b]picene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced PAH derivatives.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound-quinone, while halogenation can produce halogenated derivatives such as this compound-bromide .
科学研究应用
作用机制
The mechanism of action of benzo[b]picene involves its interaction with various molecular targets and pathways. One key mechanism is its ability to generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells . This oxidative stress can result in DNA damage, protein oxidation, and lipid peroxidation, contributing to its potential carcinogenic effects. Additionally, this compound can interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that further contribute to its biological effects .
相似化合物的比较
Benzo[b]picene is part of a larger family of PAHs, which includes compounds such as benzo[a]pyrene, benzo[c]picene, and dibenzo[a,l]tetracene . Compared to these similar compounds, this compound has unique structural features and reactivity patterns. For example, benzo[a]pyrene is known for its high carcinogenic potential, while this compound has distinct electronic properties that make it suitable for use in organic electronics . The comparison of these compounds highlights the diversity within the PAH family and the unique applications of each compound.
属性
IUPAC Name |
hexacyclo[12.12.0.02,11.04,9.015,24.018,23]hexacosa-1(14),2,4,6,8,10,12,15(24),16,18,20,22,25-tridecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-2-7-19-16-26-20(15-18(19)6-1)10-12-24-23-11-9-17-5-3-4-8-21(17)22(23)13-14-25(24)26/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVYVDMBJGSYKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=CC6=CC=CC=C6C=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176084 |
Source


|
| Record name | Benzo(b)picene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217-42-5 |
Source


|
| Record name | Benzo(b)picene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000217425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)picene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
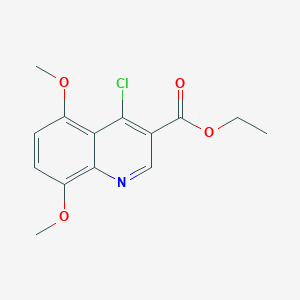
![Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione](/img/structure/B1614487.png)
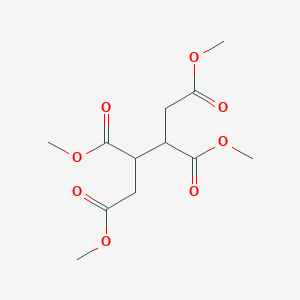
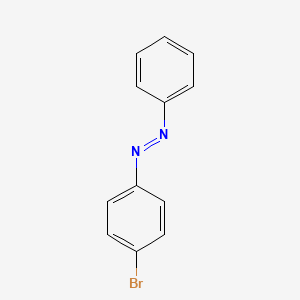
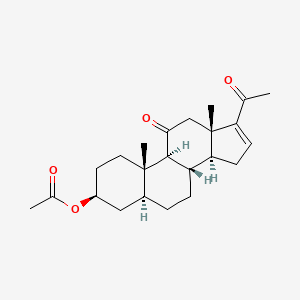
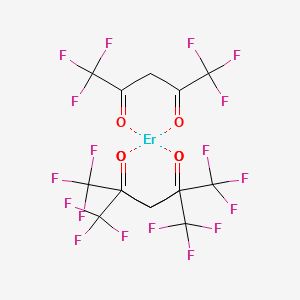
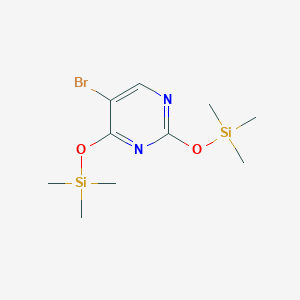
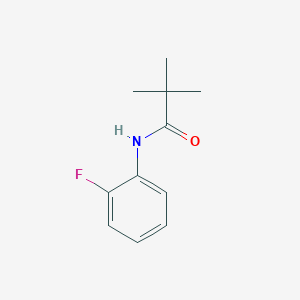
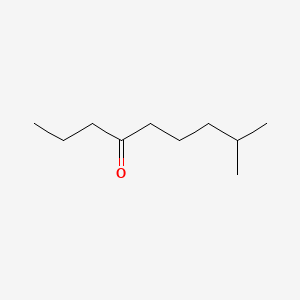
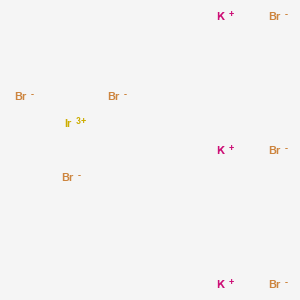

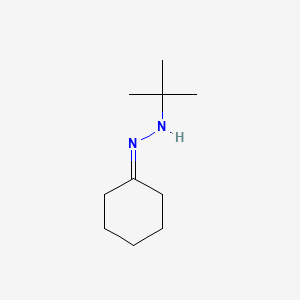
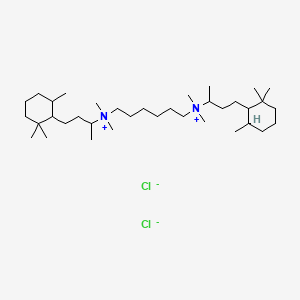
![Dibenzo[a,j]naphthacene](/img/structure/B1614507.png)
